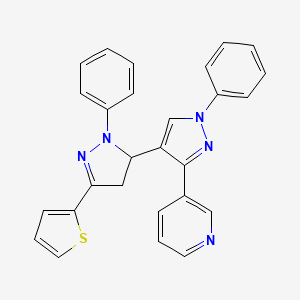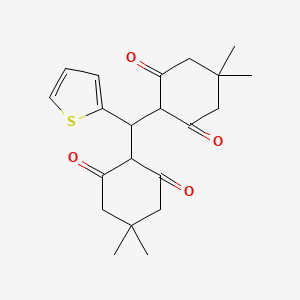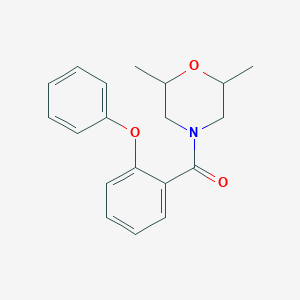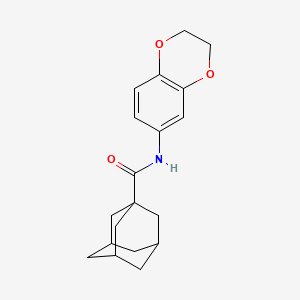![molecular formula C20H22BrN3O2 B5145456 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide](/img/structure/B5145456.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BB-1101 and is known for its potential use in the treatment of various diseases. BB-1101 belongs to the family of benzamides, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of BB-1101 is not fully understood. However, it is known to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are known to be overexpressed in various types of cancer, and their inhibition by BB-1101 leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
BB-1101 has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BB-1101 has been found to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. The compound has also been found to modulate the activity of dopamine receptors, which may be useful in the treatment of schizophrenia.
実験室実験の利点と制限
BB-1101 has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, BB-1101 has some limitations for lab experiments. The compound is relatively unstable in solution and may require special handling to maintain its stability. In addition, BB-1101 has not been extensively studied in animal models, and its toxicity profile is not well understood.
将来の方向性
There are several future directions for the study of BB-1101. One potential direction is the development of BB-1101-based therapies for the treatment of cancer. The compound has been found to exhibit potent antitumor activity, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is the study of BB-1101 in animal models of Parkinson's disease and schizophrenia. The compound has been found to have neuroprotective effects and to modulate the activity of dopamine receptors, which may be useful in the treatment of these diseases. Finally, further studies are needed to determine the toxicity profile and pharmacokinetics of BB-1101, which will be important for the development of safe and effective therapies.
合成法
The synthesis of BB-1101 involves the reaction of 4-bromobenzoyl chloride with N-(4-benzyl-1-piperazinyl) acetamide in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is purified using column chromatography, which yields BB-1101 in high purity.
科学的研究の応用
BB-1101 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and schizophrenia. The compound has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. BB-1101 has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, the compound has been found to modulate the activity of dopamine receptors, which may be useful in the treatment of schizophrenia.
特性
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c21-18-8-6-17(7-9-18)20(26)22-14-19(25)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFELSZSLIDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5145380.png)
![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)
![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)
![4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5145415.png)

![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)

![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)



![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5145483.png)